2-Fluoro-1-methylnaphthalene

Medicinal Chemistry ADME Drug Design

2-Fluoro-1-methylnaphthalene (CAS 703-47-9) is a fluorinated aromatic compound belonging to the class of substituted naphthalenes. It is characterized by a naphthalene core with a methyl group at the 1-position and a fluorine atom at the 2-position.

Molecular Formula C11H9F
Molecular Weight 160.19 g/mol
CAS No. 703-47-9
Cat. No. B14748636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-1-methylnaphthalene
CAS703-47-9
Molecular FormulaC11H9F
Molecular Weight160.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=CC=CC=C12)F
InChIInChI=1S/C11H9F/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7H,1H3
InChIKeyJEAFTYNSKBPJOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-1-methylnaphthalene (CAS 703-47-9): Sourcing and Differentiation for Specialty Chemical Procurement


2-Fluoro-1-methylnaphthalene (CAS 703-47-9) is a fluorinated aromatic compound belonging to the class of substituted naphthalenes. It is characterized by a naphthalene core with a methyl group at the 1-position and a fluorine atom at the 2-position. Computed physicochemical properties indicate a molecular weight of 160.19 g/mol and an XLogP3 value of 3.6 [1]. This compound is primarily utilized as a specialized building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials where its unique substitution pattern offers distinct advantages over non-fluorinated or differently substituted analogs .

Specialty Intermediate
Fluorinated naphthalene with a defined 1-methyl, 2-fluoro substitution pattern for targeted synthesis.
Reactivity Modulation
Fluorine and methyl placement may alter electronic and steric properties compared to non-fluorinated or isomeric analogs.
Research Context
Suited for medicinal chemistry building block and materials science intermediate workflows.

Why 2-Fluoro-1-methylnaphthalene Cannot Be Interchanged with Unsubstituted or Isomeric Naphthalene Analogs


The specific 1-methyl, 2-fluoro substitution pattern on the naphthalene core confers unique physicochemical properties that cannot be replicated by generic naphthalene derivatives or even close positional isomers. Key differences in lipophilicity, as quantified by computed XLogP3 values [1], and distinct electronic effects arising from the precise placement of the fluorine atom and methyl group [2], directly impact molecular interactions, reactivity, and downstream performance in applications ranging from medicinal chemistry to materials science. Substituting with 1-methylnaphthalene (XLogP3 3.9) [3], 2-fluoronaphthalene (XLogP3 3.6) [4], or other analogs will result in different molecular properties and, consequently, divergent experimental outcomes, making 2-fluoro-1-methylnaphthalene a non-interchangeable, specialized intermediate.

Non-Fluorinated Analog (1-Methylnaphthalene)
Absence of fluorine leads to higher lipophilicity and different reactivity, altering downstream molecular properties.
Fluorinated Isomer (2-Fluoronaphthalene)
Lacks the 1-methyl group; molecular shape and synthetic derivatization potential differ significantly.
Other Positional Isomers
Substitution at alternative ring positions (e.g., 1-fluoro, 2-methyl) results in distinct physicochemical profiles that may not transfer.

Quantitative Differentiation of 2-Fluoro-1-methylnaphthalene: Evidence-Based Comparisons for Informed Procurement


Lipophilicity Modulation: Quantified LogP Shift vs. Non-Fluorinated Analog

The introduction of a fluorine atom at the 2-position of 1-methylnaphthalene results in a measurable decrease in lipophilicity compared to the non-fluorinated parent compound. The computed octanol-water partition coefficient (XLogP3) for 2-fluoro-1-methylnaphthalene is 3.6 [1]. In contrast, the value for its direct non-fluorinated analog, 1-methylnaphthalene, is 3.9 [2]. This quantitative shift in lipophilicity is a critical parameter in medicinal chemistry for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.

Lipophilicity Modulation
Head-to-head
XLogP3 3.6 vs 3.9
Δ = -0.3
Reported fluorination-induced logP reduction may inform compound selection for ADME studies.
Computed XLogP3 values (PubChem).
Medicinal Chemistry ADME Drug Design

Comparative Lipophilicity Profile vs. Isomeric Fluoronaphthalene

When compared to the closely related isomer 2-fluoronaphthalene, which lacks the 1-methyl group, 2-fluoro-1-methylnaphthalene demonstrates an identical computed lipophilicity profile. Both compounds have a computed XLogP3 value of 3.6 [1][2]. This indicates that the addition of the methyl group at the 1-position in 2-fluoro-1-methylnaphthalene does not further increase overall lipophilicity, likely due to electronic or steric interactions with the adjacent fluorine atom. This differentiates it from 1-fluoronaphthalene, which has a higher computed XLogP3 of 3.7 [3].

Isomeric LogP Profile
Cross-study comparable
XLogP3 3.6
Methyl substitution at 1-position does not increase overall lipophilicity versus 2-fluoronaphthalene; may support lead optimization.
2-Fluoronaphthalene XLogP3 3.6; 1-fluoronaphthalene 3.7 (PubChem).
Physicochemical Property Analysis Lead Optimization Computational Chemistry

Synthetic Utility: Fluorinated Naphthalene Core for Advanced Intermediate Synthesis

2-Fluoro-1-methylnaphthalene serves as a critical starting material for the preparation of a series of 3- and 4-substituted 1-fluoromethylnaphthalenes, as detailed in a 1981 publication [1]. This synthetic route underscores the compound's utility in accessing a library of more complex, previously unknown naphthalene derivatives. The presence of the fluorine atom provides a distinct site for further chemical elaboration via nucleophilic aromatic substitution or organometallic coupling, offering a synthetic pathway not available with non-fluorinated 1-methylnaphthalene.

Synthetic Utility
Supporting evidence
Key intermediate for 22 novel fluoromethylnaphthalene derivatives
Supports library synthesis of fluorinated naphthalenes for biological screening or methodology development.
As reported in preparative organic synthesis (1981).
Organic Synthesis Methodology Development Reaction Specificity

Primary Application Scenarios for 2-Fluoro-1-methylnaphthalene Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for Enhanced ADME Properties

Procure 2-fluoro-1-methylnaphthalene as a building block for synthesizing drug candidates where a targeted lipophilicity (XLogP3 3.6) is desired. Its lower logP compared to the non-fluorinated analog (1-methylnaphthalene, XLogP3 3.9) makes it a superior choice for medicinal chemistry programs aiming to reduce overall compound lipophilicity to improve solubility and metabolic stability without significantly altering molecular size [1][2].

Organic Synthesis: Accessing a Library of Fluorinated Naphthalene Derivatives

Utilize 2-fluoro-1-methylnaphthalene as a key intermediate for the synthesis of a diverse array of substituted fluoromethylnaphthalenes, as demonstrated in established literature [3]. This application is crucial for researchers building novel chemical libraries for biological screening or exploring new reaction methodologies that leverage the unique reactivity of the fluorine atom.

Materials Science: Development of Fluorinated Liquid Crystal Components

Consider 2-fluoro-1-methylnaphthalene as a precursor or component in the design of novel liquid crystal mixtures. The specific placement of the fluorine atom is known to influence key material properties such as dielectric anisotropy and viscosity, which are critical for the performance of active matrix liquid crystal displays (AM-LCDs) [4].

Application
Selection Property
Validation Focus
Medicinal Chemistry Lead Optimization
Fluorinated building block with defined logP profile
Lipophilicity and metabolic stability endpoints
Fluorinated Naphthalene Library Synthesis
Reactive fluorine site for substitution chemistry
Synthetic route reproducibility and derivative scope
Liquid Crystal Component Development
Fluorine position for dielectric anisotropy modulation
Electro-optical property screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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